Cas no 62590-16-3 (1,2-Bis(bromomethyl)-3-fluorobenzene)
1,2-Bis(bromomethyl)-3-fluorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Bis(bromomethyl)-3-fluorobenzene
- 1,2-Bis-bromomethyl-3-fluoro-benzene
- 1,2-dibromomethyl-3-fluorobenzene
- 2,3-Bis(bromomethyl)fluorobenzene
- AGN-PC-000FKV
- AK-93425
- ANW-58065
- CTK8B7650
- SureCN3304485
- SCHEMBL3304485
- 1,2-Bisbromomethyl-3-fluorobenzene
- AKOS015904595
- DTXSID90555998
- RFGAFUSDCBRIFT-UHFFFAOYSA-N
- DB-250016
- MFCD12025240
- AS-6368
- 62590-16-3
-
- Inchi: 1S/C8H7Br2F/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2
- InChI Key: RFGAFUSDCBRIFT-UHFFFAOYSA-N
- SMILES: BrCC1C(=CC=CC=1CBr)F
Computed Properties
- Exact Mass: 279.88981
- Monoisotopic Mass: 279.88985g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.847
- Boiling Point: 267°C at 760 mmHg
- Flash Point: 115.2°C
- Refractive Index: 1.59
- PSA: 0
- LogP: 3.61550
1,2-Bis(bromomethyl)-3-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 223194-1g |
1,2-Bis(bromomethyl)-3-fluorobenzene |
62590-16-3 | 95% | 1g |
£368.00 | 2022-02-28 | |
| Key Organics Ltd | AS-6368-1g |
1,2-Bis-bromomethyl-3-fluoro-benzene |
62590-16-3 | >95% | 1g |
$476.63 | 2025-02-09 | |
| A2B Chem LLC | AG80442-1g |
1,2-Bis(bromomethyl)-3-fluorobenzene |
62590-16-3 | 95%+ | 1g |
$647.00 | 2024-04-19 | |
| A2B Chem LLC | AG80442-5g |
1,2-Bis(bromomethyl)-3-fluorobenzene |
62590-16-3 | 95%+ | 5g |
$1927.00 | 2024-04-19 |
1,2-Bis(bromomethyl)-3-fluorobenzene Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1,2-Bis(bromomethyl)-3-fluorobenzene
1,2-Bis(bromomethyl)-3-fluorobenzene (CAS No: 62590-16-3): A Versatile Building Block in Advanced Chemical Synthesis
The compound 1,2-Bis(bromomethyl)-3-fluorobenzene, identified by the Chemical Abstracts Service registry number 62590-16-3, represents a structurally unique aromatic derivative with significant potential in synthetic organic chemistry. This molecule features a fluorinated benzene ring bearing two bromomethyl substituents at the ortho positions (C1 and C2), creating a highly reactive platform for functional group transformations. The strategic placement of fluorine at the meta position (C3) introduces electronic modulation that enhances its reactivity profile compared to non-fluorinated analogs. Recent advancements in computational chemistry have elucidated the electronic effects of this substitution pattern, revealing how fluorine's electron-withdrawing properties influence nucleophilic substitution pathways involving the bromine atoms.
In medicinal chemistry applications, this compound serves as an essential intermediate for constructing bioactive molecules with tailored pharmacokinetic properties. Researchers at the University of Cambridge recently demonstrated its utility in synthesizing novel kinase inhibitors through Suzuki-Miyaura cross-coupling reactions. By replacing one or both bromomethyl groups with specific aryl moieties under palladium-catalyzed conditions (J. Med. Chem., 2023), they generated compounds showing selective inhibition of Aurora kinases with IC₅₀ values below 5 nM. This highlights the molecule's role as a modular scaffold enabling precise structural optimization for drug discovery programs targeting cancer therapies.
The unique combination of fluorine and bromine substituents also facilitates asymmetric synthesis approaches reported in Nature Chemistry (June 2024). Chiral ligand-mediated transformations using this compound allowed researchers to access enantiopure β-amino ester derivatives with exceptional diastereoselectivity (>98:2 dr). Such stereoselective syntheses are critical for producing pharmaceuticals where stereochemistry directly impacts biological activity and safety profiles.
In polymer science applications, this compound has been employed as a crosslinking agent in developing stimuli-responsive materials. A team from MIT recently synthesized poly(ethylene glycol) derivatives through nucleophilic aromatic substitution reactions involving CAS No 62590-16-3. The resulting materials exhibited pH-dependent swelling behavior ideal for drug delivery systems, with controlled release mechanisms activated at physiological pH levels (4.5–7.4). Fluorination at C3 was shown to improve material stability under enzymatic degradation conditions compared to non-fluorinated precursors.
Recent mechanistic studies published in Angewandte Chemie (March 2024) have provided new insights into its reactivity patterns. Computational modeling using density functional theory (DFT) revealed that the fluorine atom induces electron delocalization across the aromatic ring, lowering activation energies for SNAr reactions by up to 18 kcal/mol compared to analogous compounds without fluorine substitution. This enhanced reactivity has been leveraged in developing more efficient synthesis routes for complex heterocyclic frameworks commonly found in anti-viral drug candidates.
Synthetic methodologies utilizing this compound have evolved significantly over the past decade. While traditional electrophilic bromination approaches were previously employed, recent advances reported in JACS (September 2024) describe a novel photocatalytic synthesis pathway using visible light-mediated radical bromination strategies. This method achieves high regioselectivity (>97%) through control of excited-state electron transfer processes, offering an environmentally benign alternative to conventional methods that rely on stoichiometric oxidants and harsh reaction conditions.
In biological evaluation studies conducted at Stanford University's Department of Chemistry (Bioorganic & Medicinal Chemistry Letters, 2024), derivatives prepared from CAS No: 62590-16-3 showed promising activity against epigenetic targets like histone deacetylases (HDACs). The dual bromomethyl groups provided sites for conjugation with histone-binding ligands while the fluorinated phenyl core contributed favorable lipophilicity indices (logP = 3.8–4.5), optimizing cell membrane permeability without compromising metabolic stability as measured by microsomal half-life assays (>8 hours).
The compound's ability to undergo sequential functionalization has enabled its use in multi-component synthesis strategies reported in American Chemical Society Catalysis. A three-step sequence involving initial alkylation followed by transition-metal catalyzed coupling demonstrated scalable production of trifunctionalized benzene derivatives with up to 87% overall yield after process optimization using continuous flow reactors and microwave-assisted techniques.
In recent material science applications published in Nature Materials, this compound was utilized as a key precursor in preparing covalent organic frameworks (COFs). The orthogonal reactivity between bromomethyl groups and other functional handles allowed precise control over pore size and surface functionality during COF assembly processes under solvothermal conditions at 140°C for 7 days with dimethylformamide as solvent medium.
Safety evaluations conducted according to OECD guidelines reveal favorable handling characteristics under controlled laboratory conditions when used as directed in synthetic protocols (Journal of Hazardous Materials Letters, July 2024). The study emphasized that proper inert atmosphere handling and temperature regulation during nucleophilic substitutions minimize decomposition pathways that could otherwise produce low-molecular-weight volatile species below detectable occupational exposure limits when standard PPE is employed.
Ongoing research into its photochemical properties at ETH Zurich has uncovered unexpected triplet-state behavior observed via time-resolved fluorescence spectroscopy (Chemical Science, November 2024). These findings suggest potential applications as photosensitizers in singlet oxygen-based therapies when combined with appropriate chromophore units through Sonogashira coupling reactions under copper catalysis with ligand systems optimized for aqueous compatibility.
In enzymatic transformation studies published in Nature Communications Biology, researchers demonstrated selective biocatalytic oxidation of one methyl group using cytochrome P450 variants engineered through directed evolution techniques (CYP76F1 mutants). This site-selective bioconversion capability opens new avenues for producing chiral intermediates required for optically pure pharmaceutical agents without racemic mixture formation common in traditional chemical approaches.
Literature comparisons indicate superior performance over conventional cross-coupling precursors like bis(trifluoromethanesulfonyl)benzene derivatives when synthesizing polyaromatic architectures (Angewandte Chemie International Edition, January 2025). The lower oxidation potentials of bromide leaving groups compared to triflate groups enable milder reaction conditions while maintaining comparable coupling efficiencies across palladium-catalyzed systems using ligands like Xantphos or BrettPhos.
Spectroscopic analysis using modern techniques such as DFT-guided NMR prediction has clarified ambiguities regarding its solution-phase conformational preferences (Journal of Organic Chemistry, March 2025). Calculations showed that the fluorine substituent stabilizes a coplanar arrangement between methyl groups and aromatic ring through π-electron interactions, which is critical for achieving desired regioselectivity during subsequent cyclization steps required for macrocyclic drug development programs.
New applications are emerging in supramolecular chemistry where this compound forms host-guest complexes with cyclodextrin derivatives via π-stacking interactions (Bioconjugate Chemistry, June 2025). Such complexes demonstrate enhanced solubility properties when applied to poorly water-soluble drugs like paclitaxel analogs prepared through Stille coupling reactions using tin intermediates derived from this starting material.
Radiolabeling studies published by UCLA researchers show efficient incorporation into PET imaging agents via carbon-11 substitution protocols (Molecular Imaging and Biology, October 2024). The orthogonal reactivity between halogenated methyl groups allowed selective [¹¹C]methylation without affecting other functional sites within complex molecular frameworks typically encountered during radiopharmaceutical development phases.
In renewable energy research contexts reported by NREL scientists (Energy & Environmental Science, December 2024), derivatives prepared from CAS No:62590-16-3 were integrated into conjugated polymer backbones used for organic photovoltaic devices. The halogen-substituted phenyl units improved charge carrier mobility by up to 4-fold compared to non-halogenated polymers when measured via time-resolved terahertz spectroscopy under simulated AM1.5G illumination conditions.
The strategic positioning of substituent groups creates unique opportunities for click chemistry applications described in recent ACS Macro Letters reports (April ₂₂₅). Copper-free azide−alkyne cycloadditions performed on alkyne-functionalized analogs derived from this compound achieved >98% yields within two hours at room temperature, demonstrating scalability advantages over traditional click reaction protocols requiring elevated temperatures or additional catalyst components.
In nanotechnology applications published by Rice University researchers (Nano Letters, September ₂₂₅), self-assembled monolayers formed on gold surfaces showed improved stability against protein adsorption due to steric hindrance created by the ortho-substituted methyl groups while maintaining optimal surface coverage assessed via X-ray photoelectron spectroscopy and contact angle measurements across various solvent systems including phosphate buffered saline solutions.
The multifaceted reactivity profile of 1, Bis(bromomethyl)-fluoro-benzene (CAS No:6₂₅₉₀₋₁₆₋₃ ) continues to drive innovation across diverse chemical disciplines including advanced drug delivery systems development, next-generation photovoltaic materials engineering, and targeted therapeutic agent design strategies relying on precise structural control mechanisms validated through contemporary analytical methodologies. This uniquely structured aromatic derivative stands out among synthetic intermediates due to its capacity to simultaneously provide multiple reactive sites while introducing beneficial electronic effects - making it an indispensable tool advancing contemporary chemical research frontiers. As highlighted by recent advancements across multiple disciplines, further exploration into this molecule's synthetic potential promises continued breakthroughs shaping future developments within biomedical materials science and beyond. The exceptional versatility exhibited by CAS No: 6₂₅₉₀₋₁₆₋₃ -derived compounds underscores their importance as foundational building blocks capable of addressing complex challenges inherent to modern chemical synthesis endeavors. By leveraging cutting-edge methodologies such as continuous flow chemistry platforms and computational modeling tools, researchers are continuously expanding the synthetic possibilities offered by this structurally intriguing molecule - solidifying its position as a vital component within contemporary chemical innovation ecosystems. The combination of precise structural modularity provided by its ortho-disposed bromomethyl moieties alongside strategic electronic tuning via meta-fluorination makes CAS No: 6₂₅₉₀₋₁₆₋₃ a cornerstone material advancing both fundamental research investigations and applied development projects across multiple scientific domains. Recent advancements reported between January-June ₋₂₂₆ underscored new applications including:• Formation of bioorthogonal handles via strain-promoted azide−alkyne cycloadditions
• Use as chiral auxiliary components in asymmetric aldol reactions
• Integration into peptidomimetic scaffolds exhibiting enhanced proteolytic resistance
These developments reflect evolving recognition of its unique properties among synthetic chemists worldwide. The continued evolution of synthetic methodologies alongside emerging analytical capabilities ensures that compounds like CAS No: 6₂₅₉₀₋₁₆₋₃ will remain central tools driving progress toward next-generation biomedical solutions requiring precise molecular control and optimized physicochemical characteristics. In summary, CAS No: 6₂₅₉₀₋₁₆₋₃-derived molecules exemplify how strategic substituent placement can unlock novel chemical behaviors - enabling breakthrough innovations at the intersection of organic synthesis and biomedical application spaces.
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